3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

Cholinesterase inhibition Alzheimer's disease Enzyme selectivity

3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate (CAS 105601-20-5), commonly referred to as the racemic free base form of rivastigmine, is a carbamate-based cholinesterase (ChE) inhibitor that acts as a pseudo-irreversible, brain-selective dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is classified as a central nervous system agent with demonstrated in vitro activity against human AChE and BChE.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 105601-20-5
Cat. No. B010328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
CAS105601-20-5
Synonyms(S)-N-ethyl-3-((1-dimethyl-amino)ethyl)-N-methylphenylcarbamate
713, ENA
713, SDZ ENA
ENA 713
ENA 713, SDZ
ENA-713
ENA713
Exelon
Hydrogen Tartrate, Rivastigmine
rivastigmine
Rivastigmine Hydrogen Tartrate
RivastigmineTartrate
SDZ ENA 713
Tartrate, Rivastigmine Hydrogen
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
InChIInChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3
InChIKeyXSVMFMHYUFZWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rivastigmine (CAS 105601-20-5): Technical Overview for Scientific Procurement of a Dual Cholinesterase Inhibitor


3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate (CAS 105601-20-5), commonly referred to as the racemic free base form of rivastigmine, is a carbamate-based cholinesterase (ChE) inhibitor that acts as a pseudo-irreversible, brain-selective dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. It is classified as a central nervous system agent with demonstrated in vitro activity against human AChE and BChE [2]. This compound is frequently utilized as a reference standard in analytical method development, as a pharmacological tool in neuroscience research, and as a key starting material or comparator in medicinal chemistry programs targeting Alzheimer's disease and related dementias [3].

Why Rivastigmine (CAS 105601-20-5) Cannot Be Substituted with Other Cholinesterase Inhibitors: Evidence-Based Differentiation


Simple substitution of rivastigmine (rac-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate) with other ChE inhibitors such as donepezil, galantamine, or physostigmine is not scientifically justifiable without compromising the specific pharmacological profile required for certain experimental or therapeutic contexts. Rivastigmine exhibits a unique dual inhibitory profile against both AChE and BChE [1], a pseudo-irreversible binding mechanism distinct from the reversible inhibition of donepezil and galantamine [2], and a metabolic pathway independent of the hepatic cytochrome P450 system—being instead hydrolyzed by its target enzymes [3]. These differential characteristics directly translate into quantifiable differences in enzyme inhibition selectivity, duration of action, and drug-drug interaction potential, as detailed in the following quantitative evidence guide.

Quantitative Differentiation Guide for Rivastigmine (CAS 105601-20-5) vs. In-Class Cholinesterase Inhibitors


Dual AChE/BChE Inhibition Profile vs. Donepezil's High AChE Selectivity

Rivastigmine (racemic) inhibits both human AChE and BChE with IC50 values of 13.2 µM and 1.27 µM, respectively, demonstrating a BChE/AChE selectivity ratio of approximately 0.096 (indicating preferential BChE inhibition) [1]. In contrast, donepezil is a highly selective AChE inhibitor with an IC50 of 6.7 nM against AChE and exhibits a BChE/AChE selectivity ratio of 405:1 [2]. This represents a fundamental difference in target engagement, as rivastigmine's dual inhibition may provide additional therapeutic benefit in late-stage Alzheimer's disease where BChE activity becomes increasingly prominent, while donepezil's high selectivity minimizes peripheral cholinergic side effects but lacks BChE modulation [3].

Cholinesterase inhibition Alzheimer's disease Enzyme selectivity

BChE Potency Advantage vs. Galantamine in Advanced Disease Models

Rivastigmine demonstrates significantly greater potency against BChE (IC50 = 1.27 µM) compared to galantamine (IC50 = 8.5-18.17 µM), representing a 6.7- to 14.3-fold difference in BChE inhibitory capacity [1][2]. This differential BChE inhibition is clinically and preclinically relevant because BChE activity increases progressively as Alzheimer's disease advances, while AChE activity declines [3]. In late-stage disease, BChE can account for up to 90% of total cholinesterase activity in the brain, making effective BChE inhibition a critical determinant of therapeutic efficacy in advanced disease models. Galantamine's weaker BChE inhibition may limit its utility in studies modeling moderate-to-severe Alzheimer's pathology.

Butyrylcholinesterase Late-stage Alzheimer's Enzyme kinetics

Pseudo-Irreversible Binding Kinetics vs. Reversible Inhibitors Donepezil and Galantamine

Rivastigmine functions as a pseudo-irreversible (also termed 'slowly reversible') inhibitor of cholinesterases by carbamylating the active site serine residue, resulting in enzyme inactivation that persists for approximately 10 hours in the brain, compared to its 1.5-hour plasma half-life [1]. In contrast, donepezil and galantamine are reversible, non-covalent inhibitors whose enzyme inhibition correlates directly with their plasma concentration [2]. This mechanistic distinction has quantitative consequences: rivastigmine provides sustained AChE inhibition in the CSF (approximately 40% inhibition at 6 mg BID) despite rapid plasma clearance, whereas donepezil's 70-80 hour plasma half-life is required to maintain continuous enzyme inhibition [3]. For experimental systems where sustained target engagement independent of continuous compound presence is desired, rivastigmine offers a distinct pharmacological advantage.

Mechanism of action Enzyme kinetics Duration of action

Non-Hepatic Metabolism: Reduced CYP450-Mediated Drug Interaction Liability vs. Donepezil and Galantamine

Rivastigmine is metabolized primarily via hydrolysis by its target enzymes, AChE and BChE, to the decarbamylated metabolite NAP 226-90, with minimal involvement of the hepatic cytochrome P450 (CYP450) system [1]. In contrast, donepezil is extensively metabolized by CYP2D6 and CYP3A4, and galantamine by CYP2D6 and CYP3A4 [2]. This metabolic distinction has quantifiable consequences for drug-drug interaction (DDI) liability. In vitro microsomal studies demonstrate that rivastigmine does not inhibit CYP450 isoenzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) at concentrations up to 100 µM, whereas donepezil inhibits CYP2D6 with an IC50 of approximately 10 µM [3]. Consequently, rivastigmine can be co-administered with a broad range of CYP450-metabolized medications without dose adjustment, a critical advantage for polypharmacy scenarios common in geriatric or complex disease models.

Drug metabolism CYP450 Drug-drug interactions Pharmacokinetics

Racemic vs. (S)-Enantiomer: Differential BChE/AChE Potency and Cost Considerations for Research Procurement

The racemic mixture of rivastigmine (CAS 105601-20-5) and the (S)-enantiomer (CAS 123441-03-2) exhibit quantifiable differences in cholinesterase inhibition potency. In vitro assays using human enzymes demonstrate that (S)-rivastigmine is approximately 2.1-fold more potent against AChE (IC50: 6.33 ± 0.45 µM) than the racemic mixture (IC50: 13.2 ± 2.3 µM), and 1.6-fold more potent against BChE (IC50: 0.804 ± 0.045 µM vs. 1.27 ± 0.02 µM) [1]. The (R)-enantiomer, typically present as an impurity in pharmaceutical preparations of (S)-rivastigmine, exhibits approximately 10- to 30-fold lower potency [2]. For analytical method development and quality control applications, the racemic mixture serves as a cost-effective reference standard for assessing enantiomeric purity via chiral HPLC or capillary electrophoresis, where resolution between (R)- and (S)-enantiomers with a separation factor greater than 1.5 has been demonstrated using β-cyclodextrin-based methods [3].

Stereochemistry Enantioselectivity Cholinesterase inhibition Analytical reference standard

Recommended Research and Industrial Applications for Rivastigmine (CAS 105601-20-5)


Analytical Reference Standard for Enantiomeric Purity and Impurity Profiling

Procure racemic rivastigmine (CAS 105601-20-5) as a cost-effective reference standard for developing and validating chiral HPLC or capillary electrophoresis methods to quantify the (R)-enantiomer impurity in (S)-rivastigmine active pharmaceutical ingredients (APIs) and finished drug products. The racemic mixture provides both enantiomers in a single standard, facilitating method development for separation factor optimization (β-cyclodextrin-based methods achieve resolution >1.5 between enantiomers [1]) and system suitability testing in quality control laboratories. This application leverages the compound's well-characterized stereochemistry and the 2.1-fold potency difference between enantiomers established in Section 3, Evidence Item 5.

Pharmacological Tool for Investigating Dual AChE/BChE Inhibition in Advanced Alzheimer's Disease Models

Utilize racemic rivastigmine in preclinical in vivo studies (e.g., transgenic rodent models of Alzheimer's disease) where the research question specifically requires dual inhibition of both AChE and BChE to recapitulate the therapeutic mechanism relevant to moderate-to-severe disease stages. As quantified in Section 3 (Evidence Items 1 and 2), rivastigmine's BChE IC50 of 1.27 µM provides 6.7- to 14.3-fold greater BChE inhibition than galantamine, making it the appropriate choice when BChE-mediated acetylcholine hydrolysis is a critical experimental variable. This scenario is supported by evidence that BChE activity increases progressively with disease advancement [2].

Negative Control for CYP450-Mediated Drug-Drug Interaction Studies

Employ racemic rivastigmine as a comparator or negative control in experimental designs assessing the potential for CYP450-mediated drug-drug interactions (DDIs). As demonstrated in Section 3 (Evidence Item 4), rivastigmine does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5 at concentrations up to 100 µM, in contrast to donepezil's CYP2D6 inhibition (IC50 ~10 µM) [3]. This metabolic profile makes rivastigmine an ideal reference compound for studies requiring a cholinesterase inhibitor that will not confound pharmacokinetic endpoints through CYP450 interactions, enabling cleaner interpretation of polypharmacy effects.

Starting Material for Novel Hybrid Cholinesterase Inhibitor Synthesis

Source racemic rivastigmine (CAS 105601-20-5) as a key intermediate or scaffold for medicinal chemistry campaigns aimed at developing next-generation, multi-target-directed ligands for Alzheimer's disease. Recent literature demonstrates that rivastigmine-based hybrid molecules (e.g., tryptamine-rivastigmine conjugates) can achieve AChE IC50 values as low as 0.99 nM and BChE IC50 values as low as 0.79 nM, representing a 6,700-fold improvement in AChE potency and a 114-fold improvement in BChE potency compared to the parent racemic compound [4]. The racemic mixture's commercial availability and well-documented synthetic accessibility make it a practical starting point for structure-activity relationship (SAR) studies and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.